molecular formula C16H21ClN4O3 B2905879 Tert-butyl 5-(5-chloropyrazine-2-carbonyl)-2,5-diazabicyclo[2.2.2]octane-2-carboxylate CAS No. 2408965-57-9

Tert-butyl 5-(5-chloropyrazine-2-carbonyl)-2,5-diazabicyclo[2.2.2]octane-2-carboxylate

Cat. No.: B2905879
CAS No.: 2408965-57-9
M. Wt: 352.82
InChI Key: XRQXVSHNHQAECT-UHFFFAOYSA-N
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Description

Tert-butyl 5-(5-chloropyrazine-2-carbonyl)-2,5-diazabicyclo[2.2.2]octane-2-carboxylate is a complex organic compound with potential applications in various scientific fields. This compound features a bicyclic structure with a pyrazine ring and a tert-butyl group, making it a unique molecule in organic chemistry.

Properties

IUPAC Name

tert-butyl 5-(5-chloropyrazine-2-carbonyl)-2,5-diazabicyclo[2.2.2]octane-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21ClN4O3/c1-16(2,3)24-15(23)21-9-10-4-5-11(21)8-20(10)14(22)12-6-19-13(17)7-18-12/h6-7,10-11H,4-5,8-9H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XRQXVSHNHQAECT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC2CCC1CN2C(=O)C3=CN=C(C=N3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21ClN4O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.81 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the formation of the pyrazine ring followed by the introduction of the bicyclic structure and the tert-butyl group. Common synthetic routes may include:

  • Condensation Reactions: Formation of the pyrazine ring through condensation of appropriate precursors.

  • Cyclization Reactions: Cyclization reactions to form the bicyclic structure.

  • Esterification: Introduction of the tert-butyl group through esterification reactions.

Industrial Production Methods: Industrial production of this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including:

  • Oxidation: Conversion of functional groups to more oxidized forms.

  • Reduction: Reduction of functional groups to more reduced forms.

  • Substitution Reactions: Replacement of one functional group with another.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

  • Substitution Reactions: Various nucleophiles and electrophiles can be used depending on the specific substitution reaction.

Major Products Formed:

  • Oxidation Products: Various oxidized derivatives of the compound.

  • Reduction Products: Various reduced derivatives of the compound.

  • Substitution Products: Different substituted derivatives based on the nucleophile or electrophile used.

Scientific Research Applications

  • Chemistry: Used as a building block in organic synthesis.

  • Biology: Potential use in studying biological systems and interactions.

  • Medicine: Possible applications in drug development and pharmaceuticals.

  • Industry: Use in the production of advanced materials and chemicals.

Mechanism of Action

The mechanism by which this compound exerts its effects would depend on its specific application. For example, in drug development, it may interact with specific molecular targets and pathways to produce therapeutic effects. The exact mechanism would need to be determined through detailed biochemical studies.

Comparison with Similar Compounds

  • Tert-butyl 5-chloropyrazine-2-carboxylate: Similar structure but lacks the bicyclic component.

  • Tert-butyl N- [1- (5-chloropyrazine-2-carbonyl)pyrrolidin-3-yl]carbamate: Similar bicyclic structure but different functional groups.

Uniqueness: Tert-butyl 5-(5-chloropyrazine-2-carbonyl)-2,5-diazabicyclo[2.2.2]octane-2-carboxylate is unique due to its bicyclic structure and the presence of both the pyrazine ring and the tert-butyl group, which may confer specific chemical and biological properties not found in similar compounds.

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